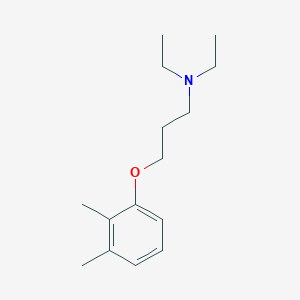
3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine
Vue d'ensemble
Description
3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine, also known as DMMDA-2, is a psychedelic compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1970 and is structurally similar to other psychedelic compounds such as mescaline and MDMA. DMMDA-2 has been studied for its potential use in scientific research due to its unique chemical structure and psychoactive properties.
Mécanisme D'action
3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine is believed to exert its psychoactive effects by binding to serotonin receptors in the brain. Specifically, it has been shown to bind to the 5-HT2A receptor, which is known to play a role in the regulation of mood and perception. 3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine is also believed to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in the regulation of mood and arousal.
Biochemical and Physiological Effects:
3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include changes in brain activity, alterations in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, and changes in heart rate and blood pressure. 3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine has also been shown to produce changes in behavior, including alterations in mood, perception, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine in scientific research is its unique chemical structure and psychoactive properties. 3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine has been shown to produce effects that are distinct from other psychedelic compounds, which may provide insights into the mechanisms of action of these compounds. However, one limitation of using 3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine in scientific research is its potential for abuse and misuse. Due to its psychoactive properties, 3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine must be handled with care and used in a controlled laboratory setting.
Orientations Futures
There are several future directions for research on 3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine. One area of interest is the potential use of 3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of new psychedelic compounds based on the structure of 3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine, which may have unique properties and applications. Additionally, further research is needed to understand the long-term effects of 3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine on brain function and behavior.
Applications De Recherche Scientifique
3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine has been studied for its potential use in scientific research as a tool for understanding the mechanisms of action of psychedelic compounds. It has been shown to activate serotonin receptors in the brain, which are known to play a role in mood regulation and perception. 3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine has also been studied for its potential use in treating psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
3-(2,3-dimethylphenoxy)-N,N-diethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-5-16(6-2)11-8-12-17-15-10-7-9-13(3)14(15)4/h7,9-10H,5-6,8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKBVCXVTBWGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dimethylphenoxy)-N,N-diethylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-{2-[2-(4-ethoxy-3-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B3840092.png)
![2-methyl-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3840105.png)

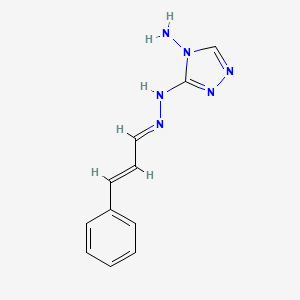

![1-[4-(isopropylthio)butoxy]-2,3-dimethylbenzene](/img/structure/B3840120.png)
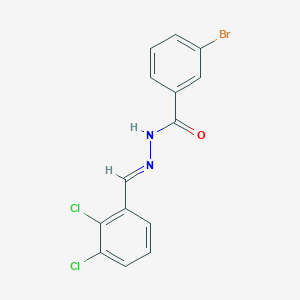
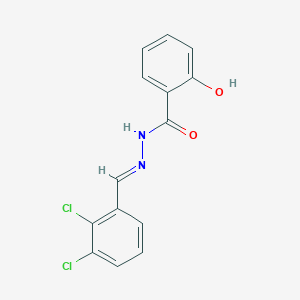
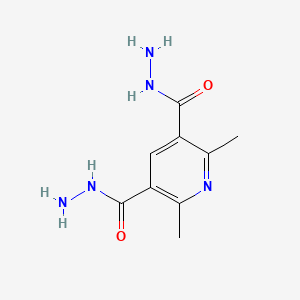
![3-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3840165.png)

![N'-[2-(benzyloxy)benzylidene]-3-chlorobenzohydrazide](/img/structure/B3840203.png)
![N'-[2-(benzyloxy)benzylidene]benzohydrazide](/img/structure/B3840210.png)
![4-[(2-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone hydrazone](/img/structure/B3840212.png)